What is the chemical structure of Leniquinsin?
What is the chemical structure of Leniquinsin?
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and biological properties of Lincomycin. Given the high probability of "Leniquinsin" being a typographical error for "Lincomycin," this document focuses on the well-documented antibiotic, Lincomycin.
Core Compound Identity and Chemical Structure
Lincomycin is a lincosamide antibiotic isolated from the actinomycete Streptomyces lincolnensis.[1][2] It is a prescription medication used for serious bacterial infections in patients who are allergic to penicillin.[1] The clinical use of Lincomycin has been largely superseded by its semi-synthetic derivative, clindamycin, which exhibits higher efficacy and a broader spectrum of activity.[1][2]
The chemical structure of Lincomycin consists of a derivative of the amino acid L-proline, specifically 4-propyl-L-proline, linked via an amide bond to an eight-carbon aminothio sugar, α-methylthiolincosamine.[1][3]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2S,4R)-N-[(1R,2R)-2-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[2][3] |
| CAS Number | 154-21-2[2][3][4] |
| Molecular Formula | C₁₈H₃₄N₂O₆S[2][3][4] |
| Molar Mass | 406.54 g·mol⁻¹[2][3] |
Mechanism of Action and Signaling Pathways
Lincomycin inhibits bacterial protein synthesis, leading to a bacteriostatic effect.[5][6][7] The primary mechanism involves the binding of Lincomycin to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][7] This interaction occurs at or near the peptidyl transferase center, interfering with the binding of aminoacyl-tRNA to the ribosome and preventing the formation of peptide bonds, thus halting protein elongation.[8][9][10]
Recent crystallographic studies have shown that the α-methylthiolincosamine (α-MTL) moiety of Lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, while the propyl hygric acid portion interacts through van der Waals forces.[1] The binding is described as a two-phase process, initially to the A-site with a subsequent shift in equilibrium towards the P-site.[1]
Logical Diagram of Lincomycin's Mechanism of Action
Caption: A diagram illustrating the inhibitory effect of Lincomycin on bacterial protein synthesis.
Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Lincomycin against a specific bacterium is determined to assess its susceptibility.
Methodology: Broth Microdilution
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Preparation of Lincomycin Stock Solution: A stock solution of Lincomycin hydrochloride is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
-
Serial Dilutions: A two-fold serial dilution of the Lincomycin stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
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Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of Lincomycin that completely inhibits visible growth of the organism.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]
B. Ribosome Binding Assay
This assay is employed to demonstrate the direct interaction of Lincomycin with its ribosomal target.
Methodology: Filter Binding Assay
-
Isolation of Ribosomes: 70S ribosomes or 50S subunits are isolated from a susceptible bacterial strain (e.g., E. coli or S. aureus) using differential centrifugation and sucrose density gradient centrifugation.
-
Radiolabeling of Lincomycin: Lincomycin is radiolabeled with ³H or ¹⁴C to enable detection and quantification.
-
Binding Reaction: A constant concentration of isolated ribosomes is incubated with varying concentrations of radiolabeled Lincomycin in a binding buffer at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The reaction mixture is passed through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound Lincomycin are retained on the filter, while unbound Lincomycin passes through.
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound radiolabeled ligand.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter. The amount of bound Lincomycin is calculated, and binding parameters such as the dissociation constant (Kd) can be determined.
Quantitative Data
Susceptibility of Common Pathogens to Lincomycin
| Pathogen | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.2 - 32[3] |
| Streptococcus pneumoniae | 0.05 - 0.4[3] |
| Streptococcus pyogenes | 0.04 - 0.8[3] |
Pharmacokinetic Parameters of Lincomycin
| Parameter | Value | Route of Administration |
| Peak Serum Concentration (Cmax) | 11.6 µg/mL | 600 mg Intramuscular[3][7][13] |
| Peak Serum Concentration (Cmax) | 15.9 µg/mL | 600 mg Intravenous (2-hour infusion)[1][3][7] |
| Biological Half-life (t½) | 5.4 ± 1.0 hours | Intramuscular or Intravenous[1][3][13] |
| Oral Bioavailability (F) | 81.78% ± 24.05% (in cats) | Oral[14] |
| Protein Binding | 77% to 82% | -[13] |
Conclusion
Lincomycin is a well-characterized lincosamide antibiotic with a defined mechanism of action targeting bacterial protein synthesis. This guide provides essential information on its chemical structure, biological activity, and methods for its evaluation. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lincomycin - Wikipedia [en.wikipedia.org]
- 4. Lincomycin [webbook.nist.gov]
- 5. google.com [google.com]
- 6. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 9. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Lincomycin, an inhibitor of aminoacyl sRNA binding to ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pdr.net [pdr.net]
- 14. journals.jsava.aosis.co.za [journals.jsava.aosis.co.za]
